2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a bromothiophene with an oxadiazole. This could potentially be achieved through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The bromothiophene part of the molecule is likely to be planar due to the conjugated system of pi electrons in the aromatic ring. The oxadiazole ring is also likely to be planar. The presence of the bromine atom, a heavy atom, could potentially lead to interesting photophysical properties due to spin-orbit coupling .Chemical Reactions Analysis
As an aromatic compound, bromothiophene can undergo electrophilic aromatic substitution reactions . The presence of the bromine atom makes it a good leaving group, allowing for further functionalization of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the oxadiazole and bromothiophene rings. Generally, we can predict that it would be a solid at room temperature, and due to the presence of the aromatic rings, it would likely have a relatively high boiling point .Scientific Research Applications
Optoelectronic Applications
- Application Summary : Compounds with a structure similar to “2-(3-Bromothien-2-yl)-1,3,4-oxadiazole” have been investigated for their potential in optoelectronic applications due to their luminescent properties .
- Methods : These compounds are characterized spectroscopically and through electrochemical studies. The energy band gap is estimated to be between 3.0–4.5 eV . Photophysical features are analyzed using a photoluminescence spectrometer .
- Results : The photoluminescent properties are significantly impacted by the substituents on the phenanthroline ligand, with intense broad bands appearing in the emission spectra upon excitation in the ultraviolet region .
Organic Synthesis
- Application Summary : These compounds can be used as intermediates in the synthesis of more complex molecules .
Sensor Development
- Application Summary : Bromothienyl derivatives are studied for their use in developing sensors for detecting environmental pollutants or biological substances .
Pharmaceutical Research
Future Directions
properties
IUPAC Name |
2-(3-bromothiophen-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-2-11-5(4)6-9-8-3-10-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINIUHQAZXOEKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=NN=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromothien-2-yl)-1,3,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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